
2-Bromo-4-isocyano-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isocyano-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine and isocyano groups. Thiazoles are known for their aromaticity and diverse biological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 2-Bromo-4-isocyano-thiazole typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . This method ensures the formation of the thiazole ring with the desired substituents under controlled conditions.
Chemical Reactions Analysis
2-Bromo-4-isocyano-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-isocyano-thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound’s derivatives are investigated for their antimicrobial, antifungal, and antiviral activities.
Industrial Applications: It serves as an intermediate in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isocyano-thiazole involves its interaction with biological targets, such as enzymes and receptors. The compound’s aromaticity and electronic properties enable it to bind to specific sites, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
2-Bromo-4-isocyano-thiazole can be compared with other thiazole derivatives, such as:
2-Bromo-4-(4-ethoxyphenyl)oxazole: Similar in structure but with different substituents, leading to varied biological activities.
2-Substituted 4-bromothiazole derivatives: These compounds share the thiazole ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4HBrN2S |
|---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
2-bromo-4-isocyano-1,3-thiazole |
InChI |
InChI=1S/C4HBrN2S/c1-6-3-2-8-4(5)7-3/h2H |
InChI Key |
GZFIGVRVBCMTKP-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


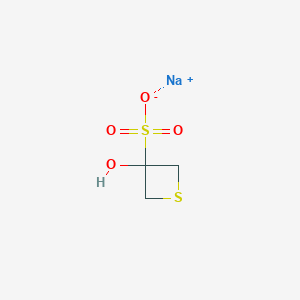
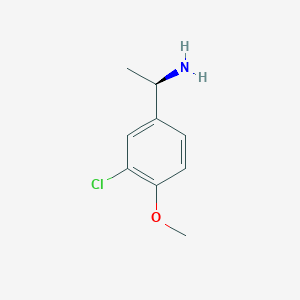
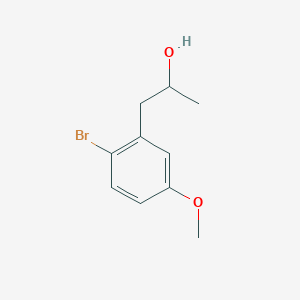
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
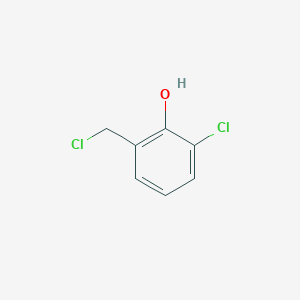

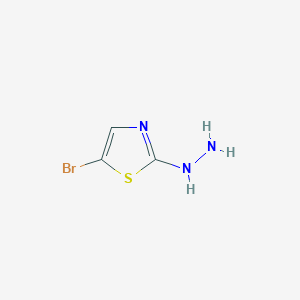
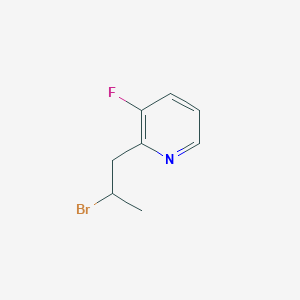
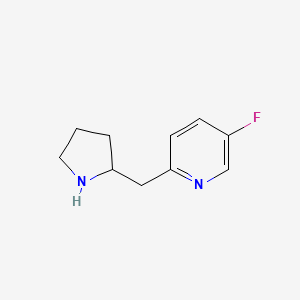
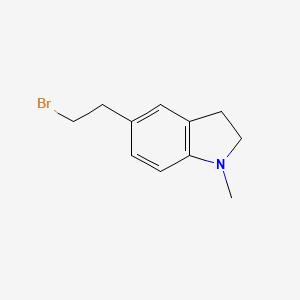



![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
